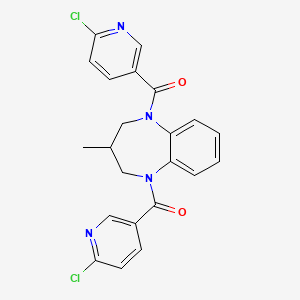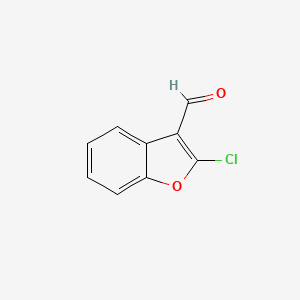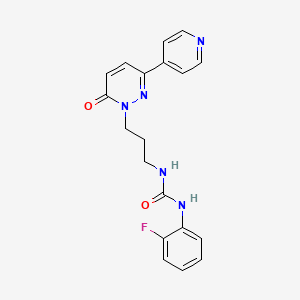
1-(2-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyridazinone derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Synthesis and Characterization
Compounds with pyridine and urea functionalities are synthesized through various chemical reactions, providing a foundation for exploring their potential applications. These syntheses involve reactions like Schiff’s base formation, hydroboration, and condensation with different reagents, leading to a wide range of derivatives with potential biological and pharmacological activities. The characterization of these compounds is achieved through spectral analysis and elemental analysis, confirming their structures and providing a basis for further studies (Elewa et al., 2021).
Antimicrobial and Antitumor Activities
Several synthesized compounds exhibit antimicrobial and antitumor activities. These activities are evaluated through in vitro studies against various bacterial strains and cancer cell lines, demonstrating the potential therapeutic applications of these compounds. The mechanisms of action may involve interaction with biological targets, such as enzymes or cellular structures, leading to inhibition of growth or inducing apoptosis in cancer cells (Elewa et al., 2021).
Inhibitory Activities Against PI3Ks and Antiproliferative Effects
Modifications of the acetamide group in related compounds to include alkylurea moieties have shown to retain antiproliferative activity against cancer cell lines, while also exhibiting inhibitory activities against PI3Ks and mTOR. These findings suggest potential for development as anticancer agents with reduced toxicity, indicating the importance of structural modifications in enhancing biological activities and safety profiles (Wang et al., 2015).
Non-linear Optical (NLO) and Molecular Docking Studies
Compounds with similar structural features have been explored for their NLO properties and through molecular docking studies, indicating potential applications in materials science and as inhibitors of biological targets. These studies provide insights into the interactions of compounds with biological molecules, which can be crucial for the design of new therapeutic agents (Jayarajan et al., 2019).
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c20-15-4-1-2-5-17(15)23-19(27)22-10-3-13-25-18(26)7-6-16(24-25)14-8-11-21-12-9-14/h1-2,4-9,11-12H,3,10,13H2,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMNTNIUTPDCPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid](/img/structure/B2819286.png)
![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2819287.png)

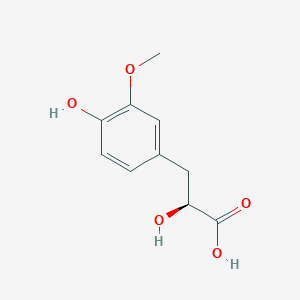
![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperidin-1-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2819292.png)
![ethyl 1-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2819293.png)

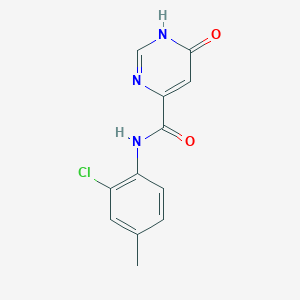
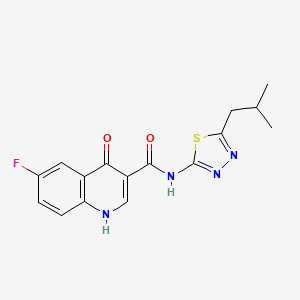
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2819300.png)
![6-ethyl 3-methyl 2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2819301.png)
![4-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819303.png)
